Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is a synthetic dye commonly used in various biochemical assays, particularly in the determination of enzyme activities such as amylase. It is known for its bright red color and ability to form stable complexes with other molecules, making it a valuable tool in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is typically synthesized by coupling the dye to amylopectin in an alkaline solution. The unreacted dye is removed by gel filtration, resulting in a clear red solution of dyed amylopectin . This solution can be preserved indefinitely by lyophilization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The dye is coupled to amylopectin or other substrates, followed by purification processes to ensure the removal of unreacted dye and other impurities .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate primarily undergoes coupling reactions with substrates like amylopectin. It can also participate in oxidation and reduction reactions, depending on the conditions and reagents used .
Common Reagents and Conditions
Alkaline Solution: Used for coupling the dye to amylopectin.
Gel Filtration: Employed to remove unreacted dye.
Alcoholic Tannic Acid: Used in assays to precipitate serum proteins and unhydrolyzed substrate.
Major Products Formed
The primary product formed from the reaction of this compound with amylopectin is a stable, dyed amylopectin complex. This complex is used in various biochemical assays to measure enzyme activities .
Scientific Research Applications
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Biochemistry: Used in enzyme assays to measure activities of enzymes like amylase
Clinical Chemistry: Employed in diagnostic tests to determine enzyme levels in serum.
Industrial Applications: Utilized in the textile industry for dyeing purposes due to its bright color and stability.
Mechanism of Action
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate exerts its effects by forming stable complexes with substrates like amylopectin. The dye binds to the substrate through covalent bonds, resulting in a colored complex that can be measured spectrophotometrically . This mechanism is particularly useful in enzyme assays, where the formation of the colored complex indicates enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Remazol Brilliant Blue R-Amylopectin: Another dye used in enzyme assays.
Cibachron-Blue-Starch: Used for similar purposes in biochemical assays.
Procion Brilliant Red Amylopectin: A comparable dye used in various biochemical applications.
Uniqueness
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is unique due to its bright red color and stability, making it particularly suitable for spectrophotometric measurements. Its ability to form stable complexes with substrates like amylopectin sets it apart from other dyes used in similar applications .
Properties
CAS No. |
15792-41-3 |
---|---|
Molecular Formula |
C20H9Cl3N5Na3O10S3 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
ZHDFKPUCUYZGGM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
15792-41-3 |
Pictograms |
Irritant |
Synonyms |
reactone red 2B |
Origin of Product |
United States |
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